Éconazole

Vue d'ensemble

Description

Etaconazole is an antifungal medication used to treat fungal infections in humans and animals. It belongs to the class of drugs known as triazole antifungals. Etaconazole is a broad-spectrum antifungal, effective against a wide range of fungi, including Candida, Aspergillus, and Cryptococcus species. It is also used to treat other fungal infections, such as dermatomycoses, onychomycoses, and tinea. This article will provide a comprehensive overview of etaconazole, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Applications De Recherche Scientifique

Fongicide

L'éconazole est un fongicide qui était utilisé pour lutter contre l'oïdium sur les fruits et autres cultures . Il appartient à la classe des fongicides conazoles .

Inhibition de la biosynthèse des stérols

L'éconazole agit en inhibant la biosynthèse des stérols . C'est un mode d'action courant pour de nombreux agents antifongiques.

Agrochimique antifongique

En tant qu'agrochimique antifongique, l'éconazole a été utilisé en agriculture, en horticulture et en foresterie pour ses propriétés fongicides .

Inhibiteur de CE 1.14.13.70 (stérol 14α-déméthylase)

L'éconazole a été identifié comme un inhibiteur de CE 1.14.13.70 (stérol 14α-déméthylase) . Cette enzyme est impliquée dans la biosynthèse des stérols, et son inhibition peut entraîner une perturbation de la structure et de la fonction des membranes chez les champignons.

Molécule chirale

L'éconazole est une molécule chirale et possède quatre isomères. La recherche a montré que l'isomère 2S,4R présente l'activité fongicide la plus forte tandis que l'isomère 2R,4R est le plus faible .

Absorption et translocation dans les plantes

L'absorption et la translocation de l'éconazole ont été étudiées en utilisant des traitements foliaires avec des fongicides marqués au 14C sur des feuilles de pommier. Il a été constaté que l'absorption foliaire de l'éconazole était plus rapide que celle du fénapanil .

Mécanisme D'action

Target of Action

Etaconazole, like other triazole antifungal agents, primarily targets the enzyme 14α-demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol , a vital component of fungal cell membranes .

Mode of Action

Etaconazole inhibits the activity of 14α-demethylase, preventing the conversion of lanosterol to ergosterol . This inhibition disrupts the synthesis of ergosterol, leading to an accumulation of 14α-methyl sterols in fungal cells . The disruption in ergosterol synthesis and accumulation of 14α-methyl sterols impair the functions of certain membrane-bound enzyme systems, leading to changes in fungal cell membrane permeability .

Biochemical Pathways

The primary biochemical pathway affected by Etaconazole is the ergosterol biosynthesis pathway . By inhibiting 14α-demethylase, Etaconazole prevents the demethylation step in the ergosterol biosynthesis pathway, leading to a decrease in ergosterol levels and an accumulation of 14α-methyl sterols . This imbalance disrupts the normal functioning of the fungal cell membrane, affecting the growth and viability of the fungal cells .

Pharmacokinetics

Based on the pharmacokinetics of structurally similar triazole antifungal agents like itraconazole , it can be inferred that Etaconazole might also exhibit non-linear pharmacokinetics with variable absorption after oral administration. The bioavailability of Etaconazole could potentially be influenced by factors such as food intake, gastric pH, and dosage form .

Result of Action

The inhibition of ergosterol synthesis by Etaconazole results in a series of cellular changes in fungi, including increased membrane permeability, leakage of essential cellular components, and ultimately, cell death . This antifungal action of Etaconazole is effective against a variety of fungal infections.

Analyse Biochimique

Biochemical Properties

Etaconazole plays a crucial role in biochemical reactions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1). This enzyme is responsible for converting lanosterol to ergosterol, a key component of fungal cell membranes. By inhibiting CYP51A1, Etaconazole disrupts the synthesis of ergosterol, leading to increased membrane permeability and ultimately cell death. Additionally, Etaconazole interacts with other biomolecules such as proteins and lipids within the fungal cell membrane, further compromising its integrity .

Cellular Effects

Etaconazole has significant effects on various types of cells and cellular processes. In fungal cells, it disrupts cell membrane integrity, leading to cell lysis and death. Etaconazole also affects cell signaling pathways by inhibiting the synthesis of ergosterol, which is essential for maintaining membrane-bound signaling proteins. This disruption can lead to altered gene expression and impaired cellular metabolism. In mammalian cells, Etaconazole has been shown to have minimal effects, making it a relatively safe antifungal agent for clinical use .

Molecular Mechanism

The molecular mechanism of Etaconazole involves its binding to the heme iron of the lanosterol 14α-demethylase enzyme (CYP51A1). This binding inhibits the enzyme’s activity, preventing the conversion of lanosterol to ergosterol. The inhibition of ergosterol synthesis leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, Etaconazole may induce changes in gene expression by affecting transcription factors and other regulatory proteins involved in sterol biosynthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Etaconazole have been observed to change over time. The compound is relatively stable, but its antifungal activity can decrease with prolonged exposure to light and heat. In vitro studies have shown that Etaconazole can maintain its antifungal activity for several days, but its efficacy may diminish over time due to degradation. Long-term effects on cellular function include sustained inhibition of ergosterol synthesis and continued disruption of cell membrane integrity .

Dosage Effects in Animal Models

The effects of Etaconazole vary with different dosages in animal models. At low doses, Etaconazole effectively inhibits fungal growth without causing significant toxicity. At higher doses, Etaconazole can cause adverse effects such as liver toxicity and gastrointestinal disturbances. Threshold effects have been observed, where doses above a certain level lead to a marked increase in toxic effects. It is important to carefully monitor dosage levels to minimize adverse effects while maintaining antifungal efficacy .

Metabolic Pathways

Etaconazole is involved in metabolic pathways related to sterol biosynthesis. It interacts with the enzyme lanosterol 14α-demethylase (CYP51A1), inhibiting its activity and preventing the conversion of lanosterol to ergosterol. This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cellular function. Etaconazole may also affect other metabolic pathways by altering the levels of key metabolites and cofactors involved in sterol biosynthesis .

Transport and Distribution

Etaconazole is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as lanosterol 14α-demethylase. Etaconazole may also interact with transporters and binding proteins that facilitate its uptake and distribution within cells. Its localization and accumulation within fungal cells contribute to its antifungal activity .

Subcellular Localization

The subcellular localization of Etaconazole is primarily within the fungal cell membrane, where it exerts its antifungal effects. Etaconazole targets the enzyme lanosterol 14α-demethylase, which is located in the endoplasmic reticulum membrane. This localization allows Etaconazole to effectively inhibit ergosterol synthesis and disrupt cell membrane integrity. Post-translational modifications and targeting signals may also play a role in directing Etaconazole to specific cellular compartments .

Propriétés

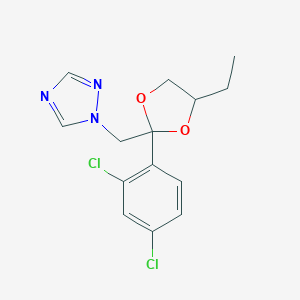

IUPAC Name |

1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3O2/c1-2-11-6-20-14(21-11,7-19-9-17-8-18-19)12-4-3-10(15)5-13(12)16/h3-5,8-9,11H,2,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRKFAJEBUWTQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COC(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041913 | |

| Record name | Etaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60207-93-4 | |

| Record name | Etaconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60207-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etaconazole [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060207934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etaconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl]methyl]-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.443 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETACONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MT15AE9VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

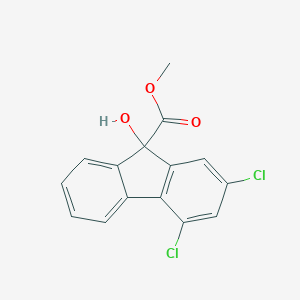

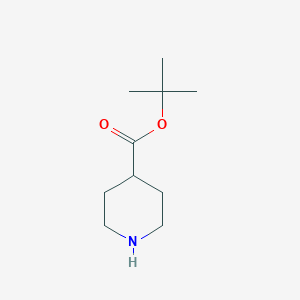

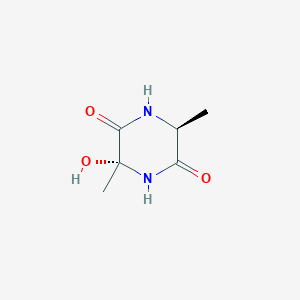

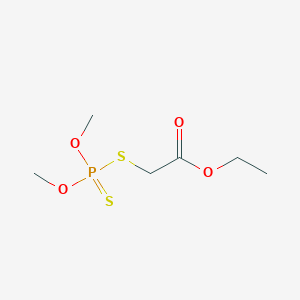

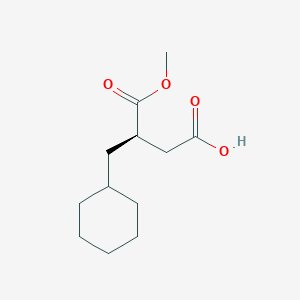

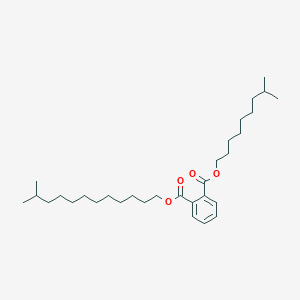

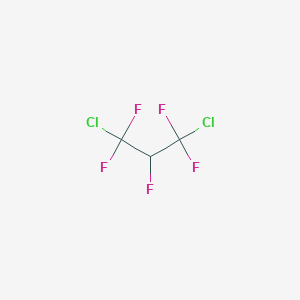

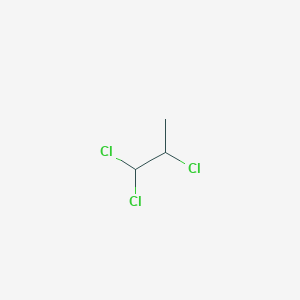

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

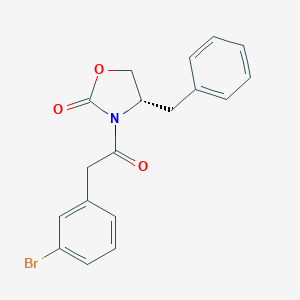

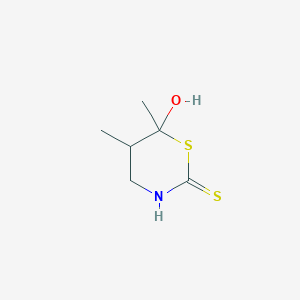

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.